N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide

説明

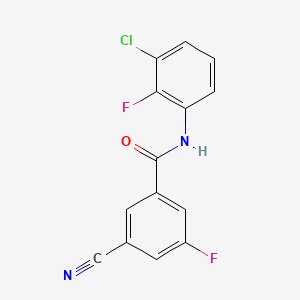

Chemical Identity: N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide (CAS: 1243310-20-4; also known as VU0366248) is a benzamide derivative with a molecular formula of C₁₄H₇ClF₂N₂O and a molecular weight of 290.68 . Its structure features:

- A 3-chloro-2-fluorophenyl group attached to the benzamide nitrogen.

- A 3-cyano substituent and 5-fluoro group on the benzamide ring.

Pharmacological Role: VU0366248 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), enhancing receptor activity in the presence of endogenous glutamate .

特性

IUPAC Name |

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N2O/c15-11-2-1-3-12(13(11)17)19-14(20)9-4-8(7-18)5-10(16)6-9/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFPSPIHFOODSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)NC(=O)C2=CC(=CC(=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 3-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Cyanation: The amine group is converted to a cyano group through a Sandmeyer reaction.

Amidation: Finally, the cyano compound is reacted with 3-cyano-5-fluorobenzoic acid to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反応の分析

Types of Reactions

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine group.

Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of substituted benzamides.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acids.

科学的研究の応用

Medicinal Chemistry

1.1 Allosteric Modulation

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide has been identified as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Allosteric modulators are crucial in drug development because they can fine-tune receptor activity without directly activating the receptor, potentially leading to fewer side effects compared to traditional agonists and antagonists. Research indicates that this compound may be beneficial in treating conditions such as schizophrenia and anxiety disorders by modulating glutamatergic signaling pathways .

1.2 Neuropharmacological Studies

The compound has been included in studies assessing its neuropharmacological properties. It has shown promise in enhancing cognitive functions and mitigating symptoms associated with neurodegenerative diseases. Specifically, its ability to influence neurotransmitter systems positions it as a candidate for further investigation in cognitive disorder therapies .

Structure-Activity Relationship (SAR) Studies

2.1 Chemical Modifications

Research into the structure-activity relationship of this compound has revealed that modifications to its structure can significantly impact its biological activity. For instance, variations in the cyano and fluorine substituents have been linked to changes in potency and selectivity towards specific receptors .

Table 1: Structure-Activity Relationship Findings

| Compound Variant | Activity Level | Target Receptor | Reference |

|---|---|---|---|

| This compound | High | mGluR5 | |

| N-(3-chloro-4-fluorophenyl)-3-cyano-5-fluorobenzamide | Moderate | mGluR5 | |

| N-(4-chlorophenyl)-3-cyano-5-fluorobenzamide | Low | mGluR5 |

Drug Discovery Applications

3.1 Lead Compound Development

The compound serves as a lead structure for developing new pharmaceuticals targeting the mGluR family of receptors. Its unique chemical properties allow for the synthesis of derivatives that can potentially enhance efficacy and reduce adverse effects associated with existing treatments .

Case Study: VU0366248

VU0366248, a derivative of this compound, has been studied extensively for its pharmacological profile. It exhibits significant binding affinity to mGluR5, making it a subject of interest for further development as a therapeutic agent for treating anxiety and depression .

作用機序

The mechanism of action of N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.

類似化合物との比較

Structural Modifications and Pharmacological Profiles

The following table summarizes key structural analogs of VU0366248, highlighting differences in substituents and pharmacological roles:

Key Structural Determinants of Activity

Fluorine and Chlorine Positioning :

- VU0366248’s 2-fluoro and 3-chloro groups on the phenyl ring optimize steric interactions with mGlu5’s allosteric binding pocket, enhancing binding affinity compared to analogs like CDPPB .

- The 5-fluoro substituent on the benzamide ring improves metabolic stability by reducing cytochrome P450-mediated oxidation .

Cyano Group (3-CN): The electron-withdrawing cyano group at position 3 enhances hydrogen bonding with residues in the mGlu5 transmembrane domain, contributing to higher potency than analogs lacking this group (e.g., DPFE) .

Heterocyclic Modifications :

- VU0409106 replaces the benzamide’s fluorine with a pyrimidinyl ether, shifting signaling bias away from calcium mobilization toward ERK pathways .

- CDPPB ’s diphenylpyrazole moiety increases molecular weight and polar surface area, reducing BBB penetration compared to VU0366248 .

Pharmacological and Functional Comparisons

Efficacy in Calcium Mobilization Assays

Selectivity and Off-Target Effects

- VU0366248 exhibits >100-fold selectivity for mGlu5 over other mGlu subtypes (e.g., mGlu1, mGlu2/3), unlike earlier analogs like CDPPB, which show cross-reactivity with mGlu1 .

生物活性

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H8ClF2N3O

- Molecular Weight : 295.67 g/mol

This compound features a cyano group, which is crucial for its biological activity, particularly in receptor interactions.

Research indicates that the cyano group in this compound plays a significant role in its interaction with various biological targets. It has been suggested that this group can form hydrogen bonds with specific amino acids in target proteins, enhancing binding affinity and potency.

Key Findings:

- The presence of the cyano group contributes to the compound's ability to act as a negative allosteric modulator (NAM) at certain receptors, particularly G protein-coupled receptors (GPCRs) .

- Studies have demonstrated that modifications in the aromatic rings can significantly alter the potency of the compound against specific biological targets .

Biological Activity Overview

The biological activities associated with this compound include:

- Antitumor Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Inflammation Modulation : It has been observed to influence inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Data Table of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Receptor Interaction | Binding to GPCRs |

Case Studies

-

Antitumor Efficacy :

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values varied across different cell lines, indicating selective potency. -

Inflammatory Response :

In a model of acute inflammation, this compound was shown to reduce markers of inflammation significantly. The mechanism involved modulation of cytokine release, which is crucial for managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction condition optimizations for N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and halogenation. Key steps include coupling 3-cyano-5-fluorobenzoic acid derivatives with 3-chloro-2-fluoroaniline under Schotten-Baumann conditions. Optimization of solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of coupling agents like EDCI/HOBt) can enhance yields (>75%) and purity (>95%). Catalytic bases like triethylamine are critical for neutralizing HCl byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns and functional groups (e.g., cyano, fluorophenyl). IR spectroscopy can validate the presence of amide C=O stretches (~1650 cm).

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software refines molecular geometry and packing interactions. ORTEP-III can visualize thermal ellipsoids and hydrogen-bonding networks .

Q. What in vitro pharmacological screening approaches are recommended for initial activity assessment?

- Methodological Answer : High-throughput screening (HTRF®) assays using recombinant HEK293A cells expressing mGlu5 receptors are effective. Measure intracellular calcium () mobilization via Fluo-4-AM dye (ex/em: 494/516 nm). Validate hits in primary neuronal cultures to assess physiological relevance .

Q. How should solubility and stability be evaluated under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Analyze via HPLC-UV.

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via LC-MS and adjust pH (4–9) to identify labile functional groups (e.g., cyano hydrolysis) .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

- Methodological Answer : Discrepancies between recombinant cell lines (e.g., HEK293A) and primary neurons may arise from differences in receptor density or signaling pathways. Use orthogonal assays (e.g., cAMP accumulation, β-arrestin recruitment) and species-specific receptor constructs to isolate confounding variables. Normalize data to cell viability (MTT assay) to rule out cytotoxicity .

Q. What strategies elucidate the structure-activity relationship (SAR) to enhance pharmacological profiles?

- Methodological Answer : Systematically modify substituents (e.g., replace 3-cyano with nitro or ester groups) and evaluate binding affinity via radioligand displacement assays (e.g., -MPEP for mGlu5). Computational docking (e.g., AutoDock Vina) predicts binding modes, while mutational analysis identifies critical receptor residues (e.g., Tyr-659 for mGlu5 antagonism) .

Q. What methodologies detect degradation products under accelerated stability testing?

- Methodological Answer : Use forced degradation (e.g., 0.1 M HCl/NaOH, 3% HO, 1000 lux light) followed by LC-HRMS to identify hydrolyzed (e.g., benzamide cleavage) or oxidized byproducts. Structural elucidation via -NMR and tandem MS/MS ensures accurate characterization .

Q. How can computational modeling predict binding modes to targets like mGlu5?

- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with cryo-EM structures of mGlu5 to model ligand-receptor interactions. Validate predictions via site-directed mutagenesis (e.g., Ala-scanning of binding pockets) and functional assays (e.g., IP1 accumulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。